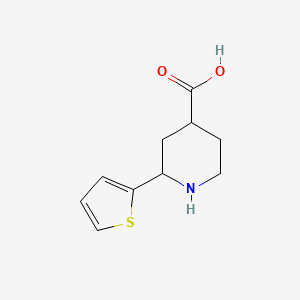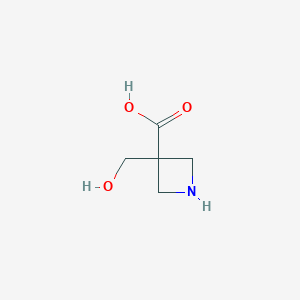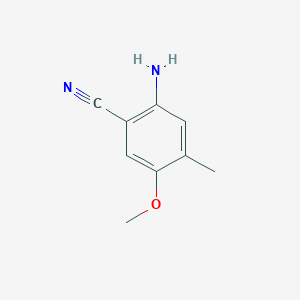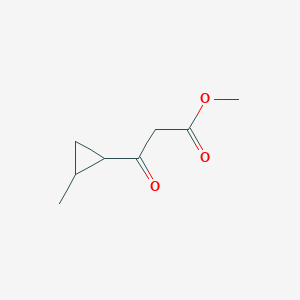
2-(Thiophen-2-YL)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Thiophen-2-YL)piperidine-4-carboxylic acid is a heterocyclic compound that features a thiophene ring attached to a piperidine ring, which is further substituted with a carboxylic acid groupThe presence of the thiophene ring imparts unique electronic properties, making it a valuable scaffold for the development of new drugs and materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-YL)piperidine-4-carboxylic acid typically involves the formation of the piperidine ring followed by the introduction of the thiophene moiety. One common method is the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, with sulfurizing agents like phosphorus pentasulfide (P4S10).
Another approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This method is particularly useful for synthesizing aminothiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Thiophen-2-YL)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
2-(Thiophen-2-YL)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological pathways and interactions due to its unique structural properties.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Mécanisme D'action
The mechanism of action of 2-(Thiophen-2-YL)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can engage in π-π stacking interactions, while the piperidine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylpyridine: Another heterocyclic compound with a similar structure but different electronic properties.
2-(Benzo[b]thiophen-2-yl)pyridine: A compound with a fused thiophene ring system, offering different reactivity and applications.
Uniqueness
2-(Thiophen-2-YL)piperidine-4-carboxylic acid is unique due to the combination of the thiophene and piperidine rings, which provides a distinct set of electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new materials and drugs .
Propriétés
Formule moléculaire |
C10H13NO2S |
|---|---|
Poids moléculaire |
211.28 g/mol |
Nom IUPAC |
2-thiophen-2-ylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C10H13NO2S/c12-10(13)7-3-4-11-8(6-7)9-2-1-5-14-9/h1-2,5,7-8,11H,3-4,6H2,(H,12,13) |
Clé InChI |
XWEWUDKXSUDKNT-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(CC1C(=O)O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclooctane](/img/structure/B13080825.png)

![N-{2-[5-(2H-1,3-benzodioxol-5-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-2-chloroacetamide](/img/structure/B13080833.png)



![4-[Amino(cyclopropyl)methyl]phenol](/img/structure/B13080853.png)

![{2-[(Thian-3-yl)amino]phenyl}methanol](/img/structure/B13080870.png)

![1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine](/img/structure/B13080888.png)
![2,7-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13080892.png)
